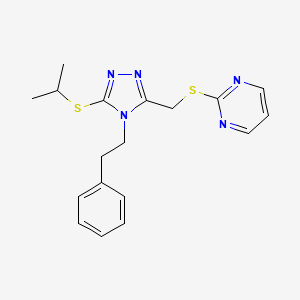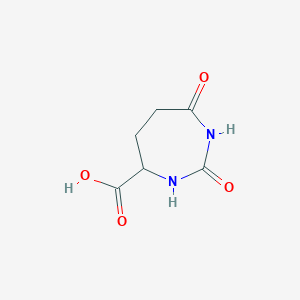![molecular formula C25H19F3N4O5 B2780869 (E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 742110-31-2](/img/structure/B2780869.png)
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrrole ring, and a nitro group (-NO2). These groups are known to bestow distinctive physical and chemical properties to the compounds they are part of .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are generally introduced into molecules via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The presence of a trifluoromethyl group and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
One of the primary applications of related compounds involves their use in the synthesis of new heterocyclic compounds with significant antimicrobial and antifungal properties. For instance, the synthesis of new coumarins, pyridines, pyrroles, thiazoles, and pyrazolo[5,1-c]triazines has been reported, with some of these compounds showing effective antimicrobial activities. This is crucial for developing new treatments against resistant microbial strains and expanding the arsenal of antimicrobial agents (Bondock et al., 2008).
Antihypertensive Activity
Another significant application is in the creation of compounds with antihypertensive activity. For example, derivatives of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were synthesized and tested for their ability to lower blood pressure in spontaneously hypertensive rats. Some of these compounds were found to have superior antihypertensive activity compared to known drugs like hydralazine and nifedipine (Evans et al., 1983).
Synthesis of Novel Heterocycles
The versatility of related compounds is also demonstrated in their use as intermediates for the synthesis of various novel heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines. These heterocycles have potential applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and functional properties (Abdel‐Aziz et al., 2008).
Melanoma Cytotoxicity
Compounds derived from related chemical structures have been synthesized and tested for their cytotoxicity against melanoma cells. This research avenue is significant for the development of targeted therapies against melanoma, potentially offering new therapeutic options for treating this aggressive form of skin cancer (Wolf et al., 2004).
Anticancer Activity
The synthesis and evaluation of novel fused pyrimidine derivatives, incorporating a trifluoromethyl moiety, have shown pronounced inhibitory effects on the growth of tested cell lines, indicating their potential as anticancer agents. This highlights the importance of such compounds in the search for new anticancer therapies (Al-Bogami et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O5/c1-14-8-16(15(2)31(14)19-5-3-4-18(10-19)25(26,27)28)9-17(13-29)24(33)30-20-11-22-23(37-7-6-36-22)12-21(20)32(34)35/h3-5,8-12H,6-7H2,1-2H3,(H,30,33)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVYOYILGKWCV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)
![N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide](/img/no-structure.png)


![N-(2-acetamidoethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2780803.png)


![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)